molecular formula C13H23N5O5S2 B2636844 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine CAS No. 2034489-71-7

4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine

Cat. No. B2636844
CAS RN: 2034489-71-7
M. Wt: 393.48
InChI Key: CURMLEPAGYRQHV-UHFFFAOYSA-N
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Description

The compound contains a 1-methyl-1H-pyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are known for their diverse biological activities and are used as scaffolds in drug development .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups, including two sulfonyl groups attached to a 1,4-diazepane ring and a morpholine ring. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds containing the 1-methyl-1H-pyrazol-4-yl sulfonyl structure have been synthesized and studied for their potential biological activities. For instance, the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrazolo[3,4-c]quinolines, which includes the formation of 1-(1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione intermediates, has been reported. These compounds have shown potent inhibitory activity against caspase-3, suggesting their relevance in apoptosis-related research (Kravchenko et al., 2005).

Chemical Synthesis and Reactions

  • Research has also focused on the synthesis of optically pure cyclopropanes and other compounds via reactions involving sulfonyl pyrazolines. These reactions include 1,3-dipolar cycloaddition of diazoalkanes and subsequent transformations, which are important in the field of organic synthesis (Cruz Cruz et al., 2009).

Novel Compound Synthesis

  • Another area of research involves the synthesis of novel N-heteroaryl amidines through reactions of highly electrophilic azides with cyclic ketones and cycloaliphatic amines. This includes the use of sulfonyl azides, highlighting the versatility of sulfonyl groups in synthetic chemistry (Efimov et al., 2016).

Drug Discovery and Protozoan Parasites

  • In drug discovery, analogs of the compound have been tested against protozoal species like T. cruzi and Leishmania major. These studies aim to find potent proliferation inhibitors for pathogens, indicating the compound's potential in developing new treatments for tropical diseases (Devine et al., 2015).

Structural Studies

  • Structural studies of derivatives of 4-fluoro-5-sulfonylisoquinoline have been conducted. These studies, which involve X-ray crystallography, are crucial for understanding the structural aspects of such compounds, which can influence their reactivity and biological activity (Ohba et al., 2012).

Synthesis of Pyrazoles

  • Research on the synthesis of 3H-pyrazoles from methyl and p-tolyl phenylethynyl sulfones and their transformations highlights the importance of these compounds in synthetic organic chemistry, further demonstrating the diverse applications of sulfonyl-containing compounds (Vasin et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

4-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O5S2/c1-15-12-13(11-14-15)24(19,20)16-3-2-4-17(6-5-16)25(21,22)18-7-9-23-10-8-18/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURMLEPAGYRQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine

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